molecular formula C10H9BrN2O B2467172 6-Bromo-2,3-dimethylquinazolin-4-one CAS No. 221198-74-9

6-Bromo-2,3-dimethylquinazolin-4-one

Katalognummer: B2467172
CAS-Nummer: 221198-74-9
Molekulargewicht: 253.099
InChI-Schlüssel: RFHJQWSONXBSBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2,3-dimethylquinazolin-4-one is a halogenated quinazolinone derivative characterized by a bromine atom at position 6 and methyl groups at positions 2 and 3. The bromine atom enhances electrophilic reactivity, while methyl groups influence steric and electronic properties, affecting solubility and binding interactions. This article provides a detailed comparison of this compound with structurally similar analogues, focusing on synthetic routes, physicochemical properties, and biological activities.

Eigenschaften

IUPAC Name

6-bromo-2,3-dimethylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-6-12-9-4-3-7(11)5-8(9)10(14)13(6)2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHJQWSONXBSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C(=O)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dimethylquinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3,4-dimethylbenzoic acid with bromine in the presence of a suitable catalyst to form the desired quinazoline derivative . The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or acetic acid.

    Temperature: The reaction is typically carried out at elevated temperatures, ranging from 80°C to 120°C.

    Catalyst: Catalysts such as sulfuric acid or phosphoric acid are often employed to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 6-Bromo-2,3-dimethylquinazolin-4-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-2,3-dimethylquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while coupling reactions can produce biaryl compounds with potential biological activities .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Key structural variations among quinazolinone derivatives include halogenation patterns, substituent types (alkyl, aryl, amino), and ring saturation. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Biological Activities Reference
6-Bromo-2,3-dimethylquinazolin-4-one 6-Br, 2-CH₃, 3-CH₃ C₁₀H₉BrN₂O 253.10 Not reported Not explicitly studied in evidence -
6-Bromo-2-methyl-3-(4-fluorophenyl)quinazolin-4-one 6-Br, 2-CH₃, 3-(4-F-C₆H₄) C₁₅H₁₀BrFN₂O 349.16 Not reported Antimicrobial, anti-inflammatory
6-Bromo-2-(4-fluorophenyl)-8-(phenylethynyl)-2,3-dihydroquinazolin-4(1H)-one 6-Br, 2-(4-F-C₆H₄), 8-C≡CPh C₂₂H₁₄BrFNO 421.03 235–237 Anticancer (implied by structural motifs)
6-Bromo-3-amino-2-methylquinazolin-4(3H)-one 6-Br, 2-CH₃, 3-NH₂ C₉H₈BrN₃O 254.09 Not reported Intermediate for Schiff base synthesis
6-Bromo-7-methylquinazolin-4(3H)-one 6-Br, 7-CH₃ C₉H₇BrN₂O 239.07 Not reported Not reported

Key Observations

Aryl substituents (e.g., 4-fluorophenyl in ) introduce π-π stacking capabilities, which may enhance binding to biological targets like enzymes or DNA.

Halogenation and Reactivity :

  • Bromine at position 6 is conserved across all analogues, enabling electrophilic substitution reactions. For example, highlights bromination as a key step in synthesizing 6-bromo derivatives .
  • Additional halogens (e.g., chlorine in ’s 6,8-dibromo-2-chloromethyl derivative) increase molecular weight and may alter toxicity profiles .

Ring Saturation: Dihydroquinazolinones (e.g., compounds in ) exhibit partial saturation of the pyrimidine ring, reducing aromaticity and increasing flexibility. This may affect interactions with rigid biological targets compared to fully aromatic systems .

Functional Group Diversity: Amino-substituted derivatives () enable Schiff base formation, expanding applications in coordination chemistry or prodrug design .

Biologische Aktivität

6-Bromo-2,3-dimethylquinazolin-4-one is a compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The molecular formula of 6-Bromo-2,3-dimethylquinazolin-4-one is C10H9BrN2O. It features a bromine atom at the 6-position and two methyl groups at the 2 and 3 positions of the quinazolinone structure. The compound's properties make it a candidate for various biological studies.

The biological activity of 6-Bromo-2,3-dimethylquinazolin-4-one can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play roles in cellular signaling pathways. This inhibition can lead to altered cellular functions and has implications for cancer therapy.
  • Receptor Binding : Studies indicate that this compound may bind to certain receptors involved in neurotransmission and inflammation, potentially influencing physiological responses.

Anticancer Activity

Research has demonstrated that 6-Bromo-2,3-dimethylquinazolin-4-one exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction via mitochondrial pathway
HeLa (Cervical Cancer)20Cell cycle arrest and apoptosis
A549 (Lung Cancer)18Inhibition of proliferation

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both bacterial and fungal strains. The mechanism appears to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Type
E. coli32 µg/mLBactericidal
S. aureus16 µg/mLBacteriostatic
C. albicans64 µg/mLFungicidal

Case Studies

  • In Vivo Efficacy Against Tumors : A study conducted on murine models demonstrated that administration of 6-Bromo-2,3-dimethylquinazolin-4-one resulted in a significant reduction in tumor size compared to control groups. The compound was administered at a dosage of 15 mg/kg for five consecutive days.
  • Synergistic Effects with Antibiotics : Another study explored the synergistic effects of this compound when combined with standard antibiotics against resistant bacterial strains. The combination therapy showed enhanced efficacy, reducing MIC values significantly.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.